1beta-Methylcarbapenem

Description

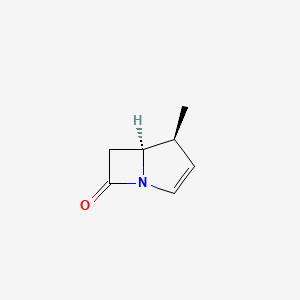

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO |

|---|---|

Molecular Weight |

123.15 g/mol |

IUPAC Name |

(4S,5S)-4-methyl-1-azabicyclo[3.2.0]hept-2-en-7-one |

InChI |

InChI=1S/C7H9NO/c1-5-2-3-8-6(5)4-7(8)9/h2-3,5-6H,4H2,1H3/t5-,6-/m0/s1 |

InChI Key |

YKMONJZIUAOVEM-WDSKDSINSA-N |

SMILES |

CC1C=CN2C1CC2=O |

Isomeric SMILES |

C[C@H]1C=CN2[C@H]1CC2=O |

Canonical SMILES |

CC1C=CN2C1CC2=O |

Synonyms |

1 beta-methylcarbapenem 1-methylcarbapenem 1beta-methylcarbapenem |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 1β Methylcarbapenems

Total Synthesis Approaches to 1β-Methylcarbapenems

Intramolecular Cycloaddition and Rearrangement Strategies

Cyclization Chemistry for the Carbapenem (B1253116) Nucleus Formation

The construction of the bicyclic carbapenem nucleus is a critical step in the synthesis of 1β-methylcarbapenems. Various cyclization strategies have been developed to form the characteristic azabicyclo[3.2.0]heptene ring system.

One notable method involves a Dieckmann-type cyclization of thioesters. nih.govrsc.org This intramolecular condensation reaction utilizes an active thioester, such as a 2-pyridyl or phenyl thioester, to facilitate the smooth addition of an enolate anion to the thioester's carbonyl group. rsc.org The subsequent elimination of the thiolate anion, which is then trapped, leads to the formation of the carbapenem ring. A "counter-attack" strategy has also been employed, where the liberated thiolate anion is used to introduce the C-2 side chain in a one-pot procedure. rsc.org

Another approach utilizes an N-bromosuccinimide (NBS)-promoted cyclization, which has been shown to be a key step in a novel construction of the 1β-methylcarbapenem skeleton. researchgate.net The stereospecificity of this cyclization is a crucial aspect of this methodology. Additionally, a facile synthesis has been reported that employs the cyclization of an α,β-unsaturated ester with methanesulfenyl chloride. oup.com Transition metal-catalyzed reactions, such as those involving palladium, have also been explored for ring closure. For instance, a π-allyl palladium ring closure strategy has been successfully applied to the synthesis of a 1β-methylcarbapenem intermediate. acs.org

Semisynthetic Strategies for 1β-Methylcarbapenem Analogs

While total synthesis provides access to a wide range of analogs, semisynthetic approaches, starting from naturally occurring or readily available precursors, have also been instrumental in the development of 1β-methylcarbapenems. These strategies often focus on the modification of existing carbapenem scaffolds to introduce novel side chains and improve antibacterial properties.

One approach involves the modification of natural carbapenems, although the focus of research has largely shifted towards total synthesis for non-natural structures. researchgate.net However, the principles of lead optimization from natural products have guided the design of new synthetic targets. clockss.org Semisynthetic strategies can also involve the preparation of key intermediates that are then elaborated into a variety of final compounds. For example, the development of double ester prodrugs aims to enhance oral activity by utilizing peptide transport systems. oup.com

Directed Functionalization and Derivatization Strategies on the Carbapenem Skeleton

The functionalization of the pre-formed carbapenem skeleton, particularly at the C-2 position, is a key strategy for modulating the antibacterial spectrum and potency of 1β-methylcarbapenems. clockss.org

C-2 Side Chain Modifications and Their Synthetic Routes

The C-2 side chain plays a crucial role in determining the antibacterial activity and pharmacokinetic properties of carbapenems. clockss.org A wide variety of C-2 side chains have been introduced, primarily through a thioether linkage. The general synthetic route involves the reaction of a C-2 leaving group, often an enol phosphate, with a thiol-containing side chain precursor. kyoto-u.ac.jpnih.gov

The synthesis of these thiol precursors is a critical aspect of this strategy. For example, the synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid has been described for the preparation of an orally active 1β-methylcarbapenem. nih.gov

Introduction of Heterocyclic Moieties (e.g., pyrrolidine (B122466), piperidine, imidazothiazole, pyrazole, tetrazole)

The incorporation of heterocyclic moieties at the C-2 position has been a highly fruitful area of research, leading to the discovery of several clinically important carbapenems. nih.govacs.org Heterocyclic rings are prevalent in biologically active molecules and can significantly influence the properties of the parent compound. tezu.ernet.innih.govuomus.edu.iq

Pyrrolidine: A variety of substituted pyrrolidinylthio side chains have been investigated. For instance, 1β-methylcarbapenems with a 5-sulfamoylaminomethyl pyrrolidin-3-ylthio moiety have shown potent and well-balanced antibacterial activity. nih.gov Other modifications include the introduction of aminocarbonyl and oxyiminopyrrolidinylamide groups on the pyrrolidine ring. researchgate.netresearchgate.net

Piperidine: Piperidine-containing side chains have also been explored. For example, new 1β-methylcarbapenems with a substituted piperidine-2-N-substituted carbamoyl (B1232498) pyrrolidine moiety have been synthesized. researchgate.net

Imidazothiazole and other heterocycles: The synthesis of 1β-methylcarbapenems bearing a substituted thiazolopyrrolidine moiety has been reported. researchgate.net Cyclic thiourea (B124793) moieties have also been incorporated, with a piperazine (B1678402) thiourea derivative showing potent antibacterial activity. nih.gov

Incorporation of Quaternary Ammonium (B1175870) Groups

The introduction of a cationic charge in the C-2 side chain, often in the form of a quaternary ammonium group, is known to be important for antipseudomonal activity. clockss.orgwikipedia.org These groups are permanently charged regardless of the pH. wikipedia.org

The synthesis of 1β-methylcarbapenems with various quaternary heterocyclic alkylthio groups at the C-2 position has been a focus of research. acs.orgresearchgate.net These compounds often exhibit enhanced stability to renal dipeptidases. researchgate.net The synthesis typically involves the quaternization of a tertiary amine on the side chain as a final step or the use of a pre-formed quaternary ammonium-containing thiol. The incorporation of these groups has been a key strategy in the development of potent anti-pseudomonal carbapenems. clockss.org

Stereochemical Influences of C-2 Side Chain Design

The design of the C-2 side chain in 1β-methylcarbapenems is a critical determinant of their biological activity and stability. The stereochemistry and nature of this substituent significantly influence the compound's interaction with bacterial penicillin-binding proteins (PBPs) and its susceptibility to deactivating enzymes like renal dehydropeptidase-I (DHP-I).

Research has shown that the introduction of a methyl group on the nitrogen atom of a 5'-substituted-N-methylpyrrolidin-3'-ylthio group at the C-2 position can effectively enhance stability against DHP-I. nih.gov This modification, along with the introduction of a methylene (B1212753) spacer between the aminocarbonyl group and the pyrrolidine ring, has been a successful strategy in the design of new 1β-methylcarbapenem derivatives. nih.gov

Furthermore, the stereochemistry of the pyrrolidine ring itself is crucial. While many clinically significant carbapenems like meropenem (B701) feature a cis-(3S,5S) pyrrolidinylthio side chain, research into novel analogues has demonstrated the potential of trans-3,5-disubstituted pyrrolidinylthio moieties. asm.orgpharm.or.jp For instance, 1β-methylcarbapenems with a trans-(3S,5R) pyrrolidinylthio structure at the C-2 position have exhibited a broad antibacterial spectrum, including activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. pharm.or.jp The presence of an aminomethylphenyl group directly attached to the pyrrolidine ring in the trans-configuration is thought to be a key factor in this enhanced activity. pharm.or.jp

The following table summarizes the in vitro activities of some novel trans-3,5-disubstituted pyrrolidinylthio-1β-methylcarbapenems against key bacterial strains. asm.org

| Compound | C-2 Side Chain Moiety | MIC90 (μg/mL) vs. MRSA | MIC90 (μg/mL) vs. P. aeruginosa |

| J-111,225 | trans-3,5-disubstituted 5-arylpyrrolidin-3-ylthio | 4 | 8 |

| J-114,870 | trans-3,5-disubstituted 5-arylpyrrolidin-3-ylthio | 2 | 4 |

| J-114,871 | trans-3,5-disubstituted 5-arylpyrrolidin-3-ylthio | 4 | 4 |

| Vancomycin | N/A | 1 | >128 |

| Imipenem (B608078) | N/A | 32 | 4 |

| Data sourced from a study on novel trans-3,5-disubstituted pyrrolidinylthio-1β-methylcarbapenems. asm.org |

These findings underscore the profound impact of C-2 side chain stereochemistry on the biological properties of 1β-methylcarbapenems, offering pathways to develop new agents with improved therapeutic profiles.

C-6 Hydroxyethyl (B10761427) Substituent and its Synthetic Role

The synthetic introduction and manipulation of the C-6 hydroxyethyl group are key steps in the total synthesis of 1β-methylcarbapenems. Stereocontrolled methods are required to establish the correct (R)-configuration of the hydroxyl group.

Recent research has explored the modification of this canonical C-6 substituent to further enhance stability against specific carbapenem-hydrolyzing enzymes. One notable development is the replacement of the hydroxyethyl group with a hydroxymethyl group. A novel carbapenem, MA-1-206, incorporating this C-6 hydroxymethyl substituent, has demonstrated enhanced stability against the major carbapenemase found in Acinetobacter baumannii, OXA-23. nih.govgenscript.comasm.org Kinetic studies have shown that this modification impedes the deacylation step in the enzyme's hydrolytic cycle. nih.govasm.org X-ray crystallography has revealed that the hydroxymethyl group forms a hydrogen bond with a catalytic lysine (B10760008) residue in OXA-23, which stabilizes the acyl-enzyme intermediate and prevents its breakdown. genscript.comasm.org

While it has been generally believed that the C-6 hydroxyethyl side chain is essential for antibacterial activity, some studies have shown that its modification does not completely abolish this activity. For example, a C-6 ethylidene derivative of meropenem was found to retain some antimicrobial activity, suggesting that various modifications at this position could be explored in the future design of novel carbapenems. chem-soc.si

The following table presents a comparison of the acylation rates of MA-1-206, meropenem, and imipenem by the OXA-23 enzyme, highlighting the impact of the C-6 substituent on enzyme kinetics. nih.gov

| Carbapenem | C-6 Substituent | Acylation Rate (k₂) for OXA-23 (s⁻¹) |

| MA-1-206 | Hydroxymethyl | ~0.056 |

| Meropenem | (R)-Hydroxyethyl | 0.056 ± 0.001 (k₂ slow) |

| Imipenem | (R)-Hydroxyethyl | 0.37 ± 0.01 (k₂ slow) |

| Data adapted from kinetic studies on the inhibition of OXA-23. nih.gov |

These findings indicate that while the C-6 hydroxyethyl group is a cornerstone of carbapenem design, strategic modifications at this site can lead to derivatives with improved resistance to specific β-lactamases.

Regioselective and Stereocontrolled Modification of Other Sites

The synthesis of 1β-methylcarbapenems is a complex undertaking that requires precise control over multiple chiral centers. brad.ac.uk Numerous synthetic strategies have been developed to achieve the regioselective and stereocontrolled introduction of substituents at various positions of the carbapenem nucleus. These methods are crucial for accessing novel analogues with tailored properties.

One key synthetic challenge is the construction of the bicyclic core with the desired stereochemistry. An enantioselective synthesis of 1β-methylcarbapenems has been achieved through a cycloaddition reaction between 3-siloxypentadiene and 4-acetoxyazetidinone. acs.org Another approach involves the NBS-promoted cyclization of a suitable precursor to form the carbapenam (B8450946) skeleton stereospecifically. researchgate.net The asymmetric hydroformylation of 4-vinyl β-lactams, catalyzed by rhodium complexes with chiral ligands, has also been developed as a highly regioselective and diastereoselective method to forge a key intermediate for 1β-methylcarbapenem synthesis. core.ac.uk

The stereocontrolled synthesis of the azetidinone ring, a pivotal intermediate, has been accomplished through various means, including the ring-opening of aziridines and tandem β-lactam formation. researchgate.net Furthermore, biocatalytic systems using engineered enzymes are being explored to achieve the stereocontrolled synthesis of carbapenem precursors functionalized at the C-1 and C-6 equivalent positions. brad.ac.uk

The following table provides an overview of some key synthetic reactions and their application in the regioselective and stereocontrolled synthesis of 1β-methylcarbapenem intermediates.

| Synthetic Reaction | Key Transformation | Application in 1β-Methylcarbapenem Synthesis | Reference |

| Asymmetric Hydroformylation | Regio- and diastereoselective formation of a branched β-aldehyde from a 4-vinyl β-lactam. | Synthesis of a key monocyclic β-lactam intermediate. | core.ac.uk |

| NBS-Promoted Cyclization | Stereospecific formation of the 1β-methylcarbapenam skeleton. | Construction of the bicyclic core. | researchgate.net |

| Aziridine Ring-Opening | Stereocontrolled synthesis of an azetidinone intermediate. | Formation of a key precursor to the β-lactam ring. | researchgate.net |

| Cycloaddition Reaction | Enantioselective synthesis of the carbapenem core. | Reaction of 3-siloxypentadiene and 4-acetoxyazetidinone. | acs.org |

These advanced synthetic methodologies provide the tools necessary to explore the chemical space around the 1β-methylcarbapenem scaffold, enabling the creation of new derivatives with potentially superior therapeutic value.

Molecular Mechanisms of Action for 1β Methylcarbapenems

Inhibition of Bacterial Cell Wall Biosynthesis via Penicillin-Binding Proteins (PBPs)

The primary mechanism of action of 1β-methylcarbapenems involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. wikipedia.orgnih.gov Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption ultimately leads to cell death. nih.gov

Penicillin-binding proteins are bacterial enzymes crucial for the final stages of assembling the peptidoglycan layer, which forms the cell wall. nih.govoup.comebi.ac.uk A key function of many PBPs is their transpeptidase activity, which is responsible for cross-linking adjacent glycan strands. nih.govoup.com This cross-linking process creates a strong, mesh-like structure that provides the cell with mechanical strength and shape. mdpi.comnih.govaps.org The transpeptidase reaction involves the formation of peptide bonds between the pentapeptide side chains of N-acetylmuramic acid residues on different glycan strands. nih.govoup.com This enzymatic action is vital for the integrity and stability of the bacterial cell wall. ebi.ac.uk

Similar to other β-lactam antibiotics, 1β-methylcarbapenems exert their inhibitory effect by acting as a substrate mimic for the D-Ala-D-Ala terminus of the peptidoglycan precursor. nih.gov The strained β-lactam ring of the carbapenem (B1253116) is highly reactive. When a 1β-methylcarbapenem molecule enters the active site of a PBP, the catalytic serine residue attacks the carbonyl carbon of the β-lactam ring. wikipedia.orgebi.ac.uk This results in the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate. wikipedia.orgmdpi.comasm.org This acylation process effectively inactivates the PBP, preventing it from carrying out its essential transpeptidation function. asm.orgredemc.net The stability of this covalent bond renders the inhibition largely irreversible, leading to a halt in cell wall synthesis. wikipedia.org

Different bacteria possess a variety of PBP subtypes, each with specific roles in cell elongation, division, and shape maintenance. wikipedia.org The effectiveness of a particular 1β-methylcarbapenem is influenced by its binding affinity for these different PBP subtypes. For instance, tomopenem (B1683202), a novel 1β-methylcarbapenem, demonstrates a high affinity for PBP 2 in Staphylococcus aureus, PBP 2 in Escherichia coli, and both PBP 2 and PBP 3 in Pseudomonas aeruginosa. nih.govnih.gov These specific PBPs are considered critical lethal targets in these respective bacteria. nih.gov Similarly, ertapenem (B1671056), another 1β-methylcarbapenem, preferentially binds to PBP 2 and PBP 3. drugbank.com The specific PBP binding profile of a 1β-methylcarbapenem can vary, influencing its spectrum of activity and the morphological changes it induces in bacteria. nih.govnih.gov For example, some novel 1β-methylcarbapenems have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) due to their high affinity for PBP 2a, a PBP subtype that typically has low affinity for many other β-lactams. asm.orgasm.org

Table 1: Affinity of Selected 1β-Methylcarbapenems for Penicillin-Binding Proteins (PBPs)

| 1β-Methylcarbapenem | Bacterium | High-Affinity PBP Targets | Reference |

|---|---|---|---|

| Tomopenem | Staphylococcus aureus | PBP 2 | nih.govnih.gov |

| Tomopenem | Escherichia coli | PBP 2 | nih.govnih.gov |

| Tomopenem | Pseudomonas aeruginosa | PBP 2, PBP 3 | nih.govnih.gov |

| Ertapenem | - | PBP 2, PBP 3 | drugbank.com |

The inhibition of specific PBPs by 1β-methylcarbapenems leads to distinct and observable changes in bacterial morphology. nih.gov This is because different PBPs are involved in different aspects of cell wall synthesis and cell division. For example, inhibition of PBP-2, which is involved in maintaining the rod shape of bacilli, often results in the formation of spherical or ovoid cells. oup.com Conversely, inhibition of PBP-3, which is crucial for septum formation during cell division, typically leads to the formation of long, filamentous cells. oup.combiorxiv.org The morphological changes induced by a particular 1β-methylcarbapenem can therefore be correlated with its PBP binding profile. nih.govnih.gov For instance, tomopenem induces the formation of spherical cells in E. coli, consistent with its high affinity for PBP 2, and causes short filamentation with bulges in P. aeruginosa, reflecting its binding to both PBP 2 and PBP 3. nih.gov

Specificity and Differential Affinity Profiles of 1β-Methylcarbapenems for PBP Subtypes

Impact on Peptidoglycan Cross-linking and Cell Lysis

By inactivating PBPs, 1β-methylcarbapenems directly prevent the cross-linking of peptidoglycan chains. nih.gov This disruption of the final and crucial step in cell wall biosynthesis weakens the structural integrity of the peptidoglycan sacculus. nih.gov The compromised cell wall is no longer able to withstand the internal osmotic pressure of the bacterial cell. elifesciences.org This imbalance leads to the eventual rupture of the cell membrane and subsequent cell lysis, which is the ultimate bactericidal outcome. wikipedia.orgnih.gov

Ancillary Biochemical Interactions Beyond Primary PBP Targets

While the primary mechanism of action of 1β-methylcarbapenems is the inhibition of PBPs, there is evidence of other biochemical interactions. For example, some 1β-methylcarbapenems can interact with bacterial β-lactamases, enzymes that can inactivate β-lactam antibiotics. The nature of this interaction can vary. In some cases, the 1β-methylcarbapenem may be a substrate for the β-lactamase and be hydrolyzed, leading to antibiotic resistance. oup.com In other instances, a 1β-methylcarbapenem might act as an inhibitor of the β-lactamase, potentially protecting other co-administered β-lactams from degradation. oup.comnih.gov For example, the novel 1β-methylcarbapenem J-111,225 has been shown to be an inhibitor of the IMP-1 metallo-β-lactamase. oup.comnih.gov Additionally, the 1β-methyl group itself can influence the stability of the acyl-enzyme complex with certain β-lactamases, making them more resistant to hydrolysis. nih.gov

Mechanisms of Bacterial Resistance to 1β Methylcarbapenems

Carbapenemase Production and Enzymatic Hydrolysis

The most significant mechanism of resistance to 1β-methylcarbapenems is the production of β-lactamase enzymes with the ability to hydrolyze the carbapenem (B1253116) core structure. These enzymes, known as carbapenemases, effectively inactivate the antibiotic, rendering it incapable of binding to its penicillin-binding protein (PBP) targets in the bacterial cell wall.

Classification and Molecular Characteristics of Carbapenemases

Carbapenemases are a diverse group of enzymes that are categorized based on their amino acid sequences according to the Ambler classification system into three main molecular classes: A, B, and D.

Class A carbapenemases are serine-β-lactamases that utilize a serine residue in their active site for the hydrolysis of the β-lactam ring. plos.org This class includes several clinically important enzymes such as Klebsiella pneumoniae carbapenemase (KPC), Guiana extended-spectrum (GES), and Serratia marcescens enzyme (SME). plos.orgrcsb.org

Klebsiella pneumoniae carbapenemase (KPC): KPC enzymes, particularly KPC-2, are among the most prevalent class A carbapenemases globally. plos.orgmdpi.com They efficiently hydrolyze a broad range of β-lactams, including 1β-methylcarbapenems like ertapenem (B1671056) and meropenem (B701). nih.govmdpi.com Kinetic studies have shown that KPC-2 can efficiently catalyze the hydrolysis of these carbapenems, although the affinity (KM value) for 1β-methyl-substituted carbapenems like ertapenem and meropenem is significantly higher than for imipenem (B608078), which lacks the 1β-methyl group. acs.orgnih.gov Specifically, doripenem (B194130) hydrolysis by KPC-2 has been observed to be 2- to 150-fold slower than that of imipenem. asm.orgnih.gov

Guiana Extended-Spectrum (GES): The GES family of β-lactamases includes variants that possess carbapenemase activity. plos.org There are numerous GES variants, some of which have demonstrated the ability to hydrolyze carbapenems. plos.org

Serratia marcescens enzyme (SME): The SME enzymes, such as SME-1, are chromosomally encoded class A carbapenemases. rcsb.orgmdpi.com Studies on novel tetrahydrofuranyl 1β-methylcarbapenems have shown that these compounds are more stable to hydrolysis by SME-1 compared to imipenem, with significantly slower catalytic rates (kcat). nih.govasm.orgresearchgate.net Specifically, the hydrolysis of doripenem by SME-3 is considerably slower than that of imipenem. asm.orgnih.gov Research into the structure-activity relationship of SME-1 has identified several mutations that can alter its active site and binding affinity for meropenem. rsc.org

Class B carbapenemases are metallo-β-lactamases (MBLs) that require zinc ions as cofactors for their enzymatic activity. encyclopedia.pub This class includes clinically significant enzymes such as New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP). researchgate.netnih.govplos.org MBLs are of particular concern as they are not inhibited by clinically available β-lactamase inhibitors like clavulanic acid or tazobactam. scispace.com

New Delhi Metallo-β-Lactamase (NDM): NDM-1 is a potent MBL with the ability to hydrolyze almost all β-lactam antibiotics, including 1β-methylcarbapenems. researchgate.netnih.govmdpi.com Structural studies of NDM-1 in complex with hydrolyzed meropenem have provided insights into its catalytic mechanism, revealing a distinct process compared to penicillin or cephalosporin (B10832234) hydrolysis. rcsb.orgencyclopedia.pubnih.govnih.gov The hydrolysis of meropenem by NDM-1 has been well-documented through kinetic and structural analyses. nih.govnih.gov

Verona Integron-encoded Metallo-β-Lactamase (VIM): The VIM family of MBLs is another significant cause of carbapenem resistance. nih.govplos.orgscispace.com VIM enzymes, such as VIM-1 and VIM-2, effectively hydrolyze 1β-methylcarbapenems. scispace.com For instance, doripenem hydrolysis by VIM-2 is slower than that of imipenem. asm.orgnih.gov Studies have also investigated the inhibition of VIM-2 by compounds like unithiol, which was shown to protect doripenem from hydrolysis more effectively than meropenem. semanticscholar.org

Imipenemase (IMP): IMP-type MBLs are prevalent in certain geographical regions and are a major cause of resistance in pathogens like Pseudomonas aeruginosa. frontiersin.orgplos.org The novel 1β-methylcarbapenem J-111,225 has been shown to be more resistant to hydrolysis by IMP-1 than imipenem and acts as an inhibitor of the enzyme. asm.orgumsha.ac.iroup.com Furthermore, various 1β-methylcarbapenem derivatives have been screened for their inhibitory activity against IMP-1, with some compounds showing potent inhibition. encyclopedia.pubnih.govnih.govmdpi.com

Class D carbapenemases, also known as oxacillinases (OXA), are serine-β-lactamases that exhibit significant carbapenem-hydrolyzing activity, particularly in Acinetobacter baumannii. researchgate.net A unique feature of some OXA-type enzymes is their mechanism of hydrolyzing 1β-methyl-substituted carbapenems. nih.govwiley.comasm.orgresearchgate.net

OXA-48 and its variants are clinically important class D carbapenemases. researchgate.netmdpi.comacs.org These enzymes hydrolyze 1β-methylcarbapenems like meropenem, doripenem, and ertapenem through an unprecedented mechanism that involves the formation of a β-lactone intermediate. nih.govresearchgate.netwiley.comasm.orgresearchgate.netnih.gov This pathway is an alternative to the classical hydrolysis mechanism. nih.govmdpi.comwiley.comasm.orgresearchgate.net The presence of the 1β-methyl group is a critical determinant for this lactone formation, as it is not observed with carbapenems that have a 1β-proton, such as imipenem. asm.org OXA-48 generally shows preferential hydrolysis of imipenem over 1β-methylcarbapenems like meropenem and ertapenem. asm.org

Class B Metallo-β-Lactamases (MBLs) (e.g., NDM, VIM, IMP)

Structural Determinants of Carbapenemase-Mediated Hydrolysis of 1β-Methylcarbapenems

The structural features of both the 1β-methylcarbapenem and the carbapenemase active site are crucial in determining the efficiency of hydrolysis. The 1β-methyl group itself plays a significant role in the interaction with the enzyme.

For Class D OXA enzymes, the 1β-methyl group is proposed to destabilize the conformation of the hydroxyethyl (B10761427) side chain that is required for the standard hydrolytic pathway. nih.govmdpi.com This destabilization makes the acyl-enzyme complexes of 1β-methylcarbapenems with OXA enzymes more resistant to hydrolysis compared to those formed with carbapenems lacking this methyl group. nih.govmdpi.com Consequently, the enzyme utilizes an alternative mechanism involving intramolecular cyclization to form a β-lactone product. nih.govnih.govmdpi.comwiley.comasm.orgresearchgate.netmdpi.com This lactone formation represents a competitive pathway that is favored when the traditional hydrolysis is disfavored by the presence of the 1β-methyl group. nih.govmdpi.comwiley.comasm.org

In Class A carbapenemases like KPC-2, the presence of the 1β-methyl group on carbapenems such as ertapenem and meropenem leads to a much lower KM value compared to imipenem, indicating a higher affinity for the enzyme. acs.orgnih.gov The active site of KPC enzymes has structural alterations that create a more shallow pocket, which may better accommodate the bulkier 1β-methyl-substituted carbapenems. rcsb.orgnih.gov For SME-1, specific mutations near the active site can alter its structure and binding affinity for meropenem. rsc.org

In Class B MBLs, the diversity in the active site, including the coordination of zinc ions, influences their interaction with 1β-methylcarbapenems. oup.com The unique interaction of the 1β-methylcarbapenem J-111,225 with IMP-1, where it acts as an inhibitor rather than a substrate, highlights the subtle structural determinants that govern the outcome of the enzyme-antibiotic interaction. umsha.ac.iroup.com

Efflux Pump Systems

A second major mechanism of resistance to 1β-methylcarbapenems is the active efflux of the antibiotic out of the bacterial cell. acs.orgfrontiersin.orgmjima.orgasm.orgnih.govnih.gov Efflux pumps are membrane-spanning protein complexes that recognize and expel a wide range of substrates, including various classes of antibiotics. acs.orgasm.orgnih.gov By reducing the intracellular concentration of the drug, efflux pumps prevent the antibiotic from reaching its PBP targets, thereby conferring resistance.

The over-expression of efflux pumps is a significant contributor to carbapenem resistance, particularly in Gram-negative pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. mdpi.complos.orgfrontiersin.orgplos.orgumsha.ac.irmdpi.commjima.orgasm.orgnih.govbslonline.orgekb.eg

In Acinetobacter baumannii, the AdeABC efflux pump, a member of the Resistance-Nodulation-Division (RND) family, is a major contributor to multidrug resistance, including resistance to carbapenems. umsha.ac.irmdpi.commjima.orgasm.orgbslonline.org Overexpression of the adeB gene, which encodes the transmembrane component of the pump, is strongly correlated with carbapenem resistance. umsha.ac.irmjima.orgbslonline.org This overexpression is often due to mutations in the adeRS two-component regulatory system. mjima.orgasm.org

In Pseudomonas aeruginosa, several RND-type efflux pumps, including MexAB-OprM and MexXY-OprM, are involved in carbapenem resistance. plos.orgfrontiersin.orgnih.govekb.eg Studies have shown that meropenem is a substrate for the MexAB-OprM efflux system, and overexpression of this pump leads to increased resistance to meropenem. frontiersin.orgplos.orgnih.gov In contrast, imipenem is not significantly affected by this pump. nih.gov The MexXY-OprM pump has also been implicated in meropenem resistance. frontiersin.org

The contribution of efflux pumps to resistance is often synergistic with other mechanisms, such as the production of carbapenemases. The combined effect of enzymatic degradation and active efflux can lead to high levels of resistance to 1β-methylcarbapenems.

Genetic and Molecular Regulation of Efflux Pump Expression

Porin Channel Modifications and Reduced Outer Membrane Permeability

In Gram-negative bacteria, the outer membrane serves as a formidable barrier to the entry of many antibiotics. nih.gov Hydrophilic drugs like 1β-methylcarbapenems primarily rely on water-filled protein channels called porins to cross this membrane and reach their targets in the periplasmic space. core.ac.uk

Different porins exhibit varying efficiencies in facilitating the diffusion of carbapenems. In Pseudomonas aeruginosa, the OprD porin is considered the primary channel for carbapenem entry. jidc.org Its loss or reduced expression is a well-established mechanism of resistance to this class of antibiotics.

In Klebsiella pneumoniae, the major porins involved in carbapenem uptake are OmpK35 and OmpK36. nih.gov Studies have shown that OmpK35, despite being expressed at lower levels than OmpK36, plays a more significant role in the entry of many antibiotics, including carbapenems, due to its larger channel size. nih.govescholarship.org The loss or modification of these porins, often in combination with the production of β-lactamases, can lead to high-level carbapenem resistance. nih.gov

| Porin | Organism | Primary Substrates | Impact of Loss/Modification |

| OprD | Pseudomonas aeruginosa | Basic amino acids, small peptides, carbapenems | Decreased susceptibility to carbapenems. jidc.org |

| OmpK35 | Klebsiella pneumoniae | Cationic molecules, cephalosporins, carbapenems | Increased resistance to various β-lactams. nih.govescholarship.org |

| OmpK36 | Klebsiella pneumoniae | Small, neutral molecules, some β-lactams | Contributes to resistance, often in concert with OmpK35 loss. nih.govescholarship.org |

| OmpF | Escherichia coli | Small hydrophilic molecules | Reduced susceptibility to various antibiotics. |

| OmpC | Escherichia coli | Small hydrophilic molecules (smaller pore than OmpF) | Reduced susceptibility to various antibiotics. |

Bacteria can reduce the permeability of their outer membrane through various genetic alterations that affect porin expression and function. These alterations can range from point mutations that change the structure and function of the porin to the complete loss of the porin gene.

In many clinical isolates of carbapenem-resistant Klebsiella pneumoniae, the loss of OmpK35 and/or OmpK36 is a common finding. nih.gov This can be due to mutations in the ompK35 and ompK36 genes themselves, such as insertions, deletions, or point mutations that lead to premature stop codons and truncated, non-functional proteins. nih.gov Additionally, the insertion of mobile genetic elements, known as insertion sequences, into the coding or promoter regions of these genes can disrupt their expression. nih.gov

The regulation of porin expression is also a critical factor. In some cases, the expression of small regulatory RNAs (sRNAs) can downregulate the translation of porin-encoding mRNAs, leading to reduced levels of the corresponding porin proteins. nih.gov

Role of Specific Porins (e.g., OprD, OmpK35, OmpK36) in Carbapenem Entry

Alterations in Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are bacterial enzymes that are essential for the synthesis of the peptidoglycan layer of the cell wall. wikipedia.org They are the primary targets of β-lactam antibiotics, including 1β-methylcarbapenems. These antibiotics mimic the natural substrate of PBPs and, upon binding, form a stable, irreversible covalent bond with the active site serine residue, thereby inactivating the enzyme. wikipedia.org

One of the key mechanisms by which bacteria develop resistance to β-lactam antibiotics is through alterations in the structure of their PBPs. wikipedia.org These alterations, typically resulting from mutations in the genes encoding the PBPs, can reduce the binding affinity of the antibiotic for its target. nih.gov

In Streptococcus pneumoniae, resistance to penicillin and other β-lactams is often associated with mosaic pbp genes, which are generated through the horizontal transfer of genetic material from related streptococcal species. These mosaic genes encode altered PBPs with numerous amino acid substitutions, particularly in and around the active site, leading to a significant decrease in their affinity for β-lactam antibiotics. etflin.com

While less common in Gram-negative bacteria as a primary mechanism of carbapenem resistance compared to enzymatic degradation or reduced permeability, alterations in PBPs can contribute to resistance, particularly in combination with other resistance mechanisms. plos.org For example, mutations in PBP3 of Pseudomonas aeruginosa have been associated with resistance to certain cephalosporins. mdpi.com The cumulative effect of multiple low-level resistance mechanisms, including PBP alterations, can lead to clinically significant resistance to 1β-methylcarbapenems.

| PBP | Organism | Function | Common Alterations Leading to Resistance |

| PBP2a | Staphylococcus aureus (MRSA) | Transpeptidase | Acquired protein with low affinity for most β-lactams. wikipedia.org |

| PBP2x | Streptococcus pneumoniae | Transpeptidase | Mosaic gene formation leading to reduced affinity. nih.govetflin.com |

| PBP1a | Streptococcus pneumoniae | Transpeptidase/Glycosyltransferase | Mosaic gene formation leading to reduced affinity. nih.gov |

| PBP2b | Streptococcus pneumoniae | Transpeptidase | Mosaic gene formation leading to reduced affinity. nih.gov |

| PBP3 | Pseudomonas aeruginosa | Transpeptidase involved in cell division | Mutations near the active site can reduce affinity for some cephalosporins. mdpi.com |

Acquisition of Novel PBPs with Reduced Susceptibility

A significant mechanism of bacterial resistance to β-lactam antibiotics, including 1β-methylcarbapenems, is the acquisition and expression of novel penicillin-binding proteins (PBPs) that exhibit intrinsically low affinity for these drugs. mdpi.com Unlike the native PBPs, which are effectively inhibited by carbapenems, these acquired PBPs can continue to function in peptidoglycan synthesis, rendering the antibiotic ineffective. nih.gov This mechanism is particularly prominent in Gram-positive bacteria. mdpi.com

A quintessential example of this resistance mechanism is found in methicillin-resistant Staphylococcus aureus (MRSA). MRSA acquires the mecA gene, which encodes for a novel penicillin-binding protein, PBP2a. nih.govwikipedia.org PBP2a is a transpeptidase that has a very low affinity for most β-lactam antibiotics, including carbapenems. csic.esmdpi.com The active site of PBP2a is structurally configured in a way that hinders the acylation process by β-lactam molecules, a process which is normally rapid and effective against other PBPs. nih.govcsic.es Consequently, in the presence of β-lactams that inhibit the native PBPs, PBP2a takes over the crucial function of cross-linking the peptidoglycan cell wall, allowing the bacterium to survive and replicate. nih.govwikipedia.org While PBP2a confers broad β-lactam resistance, it must work in conjunction with the native PBP2, which provides the necessary transglycosylase activity for cell wall synthesis. wikipedia.orgsemanticscholar.org

Similarly, enterococci, particularly Enterococcus faecium, exhibit intrinsic resistance to many β-lactams due to the chromosomally encoded PBP5. nih.govoup.comnih.gov PBP5 is a low-affinity, class B PBP that can sustain cell wall synthesis when other PBPs are saturated by antibiotics. nih.govelsevier.es High-level resistance to penicillins and reduced susceptibility to carbapenems in clinical isolates of E. faecium are often associated with the overproduction of PBP5 or the presence of mutations within the pbp5 gene that further decrease its affinity for β-lactams. oup.comelsevier.eski.se For instance, studies have identified specific amino acid substitutions in the catalytic domain of PBP5 from highly resistant E. faecium strains that correlate with increased minimum inhibitory concentrations (MICs) for β-lactams. nih.gov In Enterococcus faecalis, the analogous protein is often referred to as PBP4, which also contributes to reduced β-lactam susceptibility. nih.govoup.com

In Streptococcus pneumoniae, resistance to β-lactams, including carbapenems, arises from the stepwise accumulation of mutations in the genes encoding native PBPs, rather than the acquisition of a single new PBP. nih.govetflin.com This process results in "mosaic genes," which are chimeras formed by homologous recombination with PBP genes from related streptococcal species like Streptococcus mitis. etflin.com These alterations, primarily in PBP1a, PBP2x, and PBP2b, lead to a decreased affinity for β-lactam antibiotics. nih.govetflin.comnih.gov The development of high-level resistance is typically associated with mutations in all three of these PBPs. etflin.com For example, specific amino acid substitutions near the conserved active-site motifs of these PBPs have been directly linked to increased MICs for carbapenems like meropenem. oup.comasm.org

Alterations in PBPs have also been identified as a resistance mechanism in Gram-negative bacteria such as Acinetobacter baumannii. Studies on carbapenem-resistant isolates have shown changes in the expression levels of native PBPs and the appearance of new PBPs, suggesting that PBP modification contributes to carbapenem resistance in this pathogen as well. nih.gov

The table below summarizes key examples of acquired or altered PBPs that confer reduced susceptibility to carbapenems.

| Bacterium | Acquired/Altered PBP | Gene | Impact on Susceptibility |

| Staphylococcus aureus | PBP2a | mecA | Confers resistance to most β-lactams, including carbapenems, by bypassing inhibited native PBPs. wikipedia.orgcsic.es |

| Enterococcus faecium | PBP5 | pbp5 | Intrinsic low-level resistance; overexpression and mutations lead to high-level resistance. nih.govelsevier.es |

| Enterococcus faecalis | PBP4 | pbp4 | Contributes to reduced susceptibility to β-lactams. nih.govoup.com |

| Streptococcus pneumoniae | Altered PBP1a, PBP2b, PBP2x | Mosaic pbp genes | Stepwise mutations reduce affinity for β-lactams, leading to resistance. nih.govetflin.comasm.org |

| Acinetobacter baumannii | Altered and novel PBPs | - | Altered expression and appearance of new PBPs are associated with carbapenem resistance. nih.gov |

Structure Activity Relationship Sar Studies of 1β Methylcarbapenems

Influence of the 1β-Methyl Group on Antimicrobial Potency and Spectrum

While the primary role of the 1β-methyl group is conferring DHP-I stability, it also impacts interactions with bacterial β-lactamases. Studies have shown that this group can destabilize the conformation of the acyl-enzyme intermediate formed with certain β-lactamases, particularly class D enzymes. wiley.com This steric interaction can make hydrolysis of the acyl-enzyme complex less favorable, thereby contributing to the antibiotic's stability against these resistance enzymes. wiley.com However, this effect does not render the compounds impervious to all β-lactamases, especially the potent metallo-β-lactamases (MBLs). asm.orgasm.org The introduction of the 1β-methyl group generally does not negatively impact the intrinsic broad-spectrum antibacterial activity associated with the carbapenem (B1253116) class, preserving potent activity against a wide range of Gram-positive and Gram-negative bacteria. clockss.org

Correlation Between C-2 Side Chain Structure and Biological Activity

The C-2 side chain is the most versatile position for structural modification in 1β-methylcarbapenems and is a critical determinant of the antimicrobial spectrum, potency, and resistance profile. researchgate.netclockss.org The nature of this side chain dictates the compound's interaction with bacterial targets and its susceptibility to degradation.

The antibacterial activity of all β-lactam antibiotics, including carbapenems, stems from their ability to inhibit penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. microbiologyresearch.orgnih.gov The structure of the C-2 side chain plays a crucial role in determining the affinity and specificity for various PBPs in different bacterial species. nih.govasm.org

For instance, Tomopenem (B1683202), a 1β-methylcarbapenem, exhibits high affinity for PBP 2 in Staphylococcus aureus, PBP 2 in Escherichia coli, and both PBPs 2 and 3 in Pseudomonas aeruginosa, which are considered key lethal targets. nih.govnih.govresearchgate.net This multi-target affinity contributes to its broad spectrum of activity. Structural studies of PBPs complexed with carbapenems like biapenem (B1666964) and tebipenem (B1682724) have revealed that the C-2 side chains form important hydrophobic interactions with conserved tryptophan and threonine residues within the active site of the enzymes. asm.org These interactions are vital for the effective binding and subsequent acylation of the PBP. asm.org

The design of the C-2 side chain can be tailored to target specific pathogens. Carbapenems with certain pyrrolidine (B122466) side chains at the C-2 position, such as those in meropenem (B701) and doripenem (B194130), demonstrate potent activity against P. aeruginosa. nih.govrsc.orgnih.gov The presence of a cationic moiety in the C-2 side chain is often necessary for strong antipseudomonal activity. clockss.org Furthermore, novel carbapenems with unique thiazole-based side chains have been developed that show improved activity against methicillin-resistant Staphylococcus aureus (MRSA) by exhibiting high affinity for the altered PBP2a. asm.org

| Compound | Bacterial Species | Primary PBP Targets | Reference |

|---|---|---|---|

| Tomopenem | S. aureus | PBP 2 | nih.govnih.gov |

| Tomopenem | E. coli | PBP 2 | nih.govnih.gov |

| Tomopenem | P. aeruginosa | PBP 2, PBP 3 | nih.govresearchgate.net |

| Meropenem | E. coli | PBP 2 | microbiologyresearch.org |

| Meropenem | S. aureus | PBP 1, PBP 2, PBP 4 | microbiologyresearch.org |

| Biapenem / Tebipenem | S. pneumoniae | PBP 2X, PBP 1A | asm.org |

While the 1β-methyl group provides a foundational level of DHP-I stability, the C-2 side chain can further modulate this property. nih.gov For example, introducing a methyl group on the nitrogen atom of a pyrrolidinylthio side chain was found to effectively enhance stability against DHP-I. nih.gov

The C-2 side chain is also pivotal in determining stability against bacterial β-lactamases. The carbapenem nucleus itself is generally stable against many common serine β-lactamases. asm.org However, the emergence of carbapenem-hydrolyzing enzymes, including serine carbapenemases and metallo-β-lactamases (MBLs), poses a significant threat. Research has shown that specific C-2 side chains can influence a compound's susceptibility to these enzymes. For instance, tetrahydrofuranyl (THF) carbapenems were found to be stable against hydrolysis by all tested serine β-lactamases. asm.org Conversely, like other carbapenems, they remained susceptible to hydrolysis by MBLs such as CcrA and L1. asm.org

Interestingly, some 1β-methylcarbapenems have been designed not as substrates, but as inhibitors of β-lactamases. J-110,441, which features a benzothienylthio moiety at the C-2 position, was identified as a potent inhibitor of class B MBLs, including the clinically significant IMP-1 enzyme. asm.org This highlights the dual potential of the C-2 side chain to either confer stability against hydrolysis or to impart inhibitory activity against the enzymes themselves.

| Compound/Series | C-2 Side Chain Feature | Effect | Enzyme(s) | Reference |

|---|---|---|---|---|

| N-methylpyrrolidinylthio carbapenems | Methyl group on pyrrolidine nitrogen | Enhanced DHP-I stability | DHP-I | nih.gov |

| Tetrahydrofuranyl (THF) carbapenems | THF substituent | Stable to hydrolysis | Serine β-lactamases | asm.org |

| Tetrahydrofuranyl (THF) carbapenems | THF substituent | Unstable to hydrolysis | Metallo-β-lactamases (CcrA, L1) | asm.org |

| J-110,441 | Benzothienylthio moiety | Potent inhibitor | Metallo-β-lactamases (IMP-1, CcrA, L1) | asm.org |

Impact on PBP Binding Affinity and Specificity

Stereochemical Requirements for Optimal Antimicrobial Efficacy

The biological activity of 1β-methylcarbapenems is highly dependent on precise stereochemistry at several chiral centers. The core carbapenem structure requires a specific configuration for potent activity. The trans configuration of the protons at the C-5 and C-6 positions of the β-lactam ring is crucial for stability against β-lactamases. nih.govmicrobiologyresearch.org Additionally, the (R)-hydroxyethyl group at C-6 is vital for potent intrinsic activity. nih.gov

The stereochemistry of the C-2 side chain is also a critical factor. For carbapenems with a disubstituted pyrrolidine ring at C-2, the stereochemistry at the C-3 and C-5 positions of the pyrrolidine ring significantly influences the antibacterial spectrum and potency. nih.govoup.com For example, in one study of a 3,5-disubstituted pyrrolidinylthio-1β-methylcarbapenem, the C-5 stereochemistry of the pyrrolidine ring was found to affect antibacterial activity but was not a crucial factor for inhibitory potential against the IMP-1 MBL. asm.orgoup.com In contrast, inversion of the C-3 chiral center of the pyrrolidine ring led to a marked reduction in inhibitory activity against the same enzyme. oup.com This demonstrates that different stereochemical positions on the side chain can have distinct impacts on antibacterial potency versus β-lactamase inhibitory activity.

Physicochemical Parameters Affecting SAR (e.g., polarity, steric hindrance, electronic effects)

Several physicochemical parameters are intertwined with the structure-activity relationships of 1β-methylcarbapenems.

Steric Hindrance: The most prominent example is the steric bulk of the 1β-methyl group, which, as discussed, provides stability against DHP-I. nih.govmicrobiologyresearch.org Steric factors in the C-2 side chain can also influence interactions with PBP active sites and the active sites of β-lactamases. For instance, molecular modeling suggests that the 1β-methyl group may cause steric interaction with the hydroxyethyl (B10761427) group in the acyl-enzyme complex of class D β-lactamases, influencing the rate of hydrolysis. wiley.com

Electronic Effects: The electronic nature of the C-2 side chain can influence the reactivity of the β-lactam ring and the binding affinity to target proteins. The introduction of various heterocyclic systems, such as thiazole, pyrazole, and imidazothiazole, has been shown to result in potent antibacterial activity, suggesting that the electronic properties of these ring systems are favorable for biological action. asm.orgasm.orgresearchgate.net

Rational Design Principles for Modulating Spectrum and Potency

The extensive SAR studies on 1β-methylcarbapenems have established several key principles for rational drug design. The goal is typically to optimize multiple parameters simultaneously: broad-spectrum potency, stability to DHP-I and β-lactamases, and targeted activity against resistant strains.

Core Scaffold Retention: The 1β-methylcarbapenem core with the (5R,6S)-trans configuration and the (R)-hydroxyethyl group at C-6 is maintained as the essential pharmacophore for broad-spectrum activity and stability. nih.govmicrobiologyresearch.org

Targeted C-2 Side Chain Modification: The C-2 position is the primary site for innovation.

To enhance Gram-negative activity, especially against P. aeruginosa, side chains containing basic or cationic moieties (e.g., substituted pyrrolidines, quaternary ammonium (B1175870) groups) are incorporated. nih.govnih.gov

To achieve activity against MRSA, C-2 side chains are designed to promote high-affinity binding to the modified PBP2a. This has been successful with certain thiazolylthio side chains. asm.org

To improve oral bioavailability, a prodrug approach can be applied, as seen with Tebipenem Pivoxil, where the carboxylic acid is esterified. rsc.org

To combat MBLs, side chains can be designed to act as inhibitors rather than just stable substrates, as demonstrated by J-110,441 with its benzothienylthio group. asm.org

Stereochemical Control: Precise control over the stereochemistry of the C-2 side chain is essential. Synthesizing and testing different stereoisomers is critical to identify the optimal configuration for PBP binding and minimizing off-target effects. oup.comacs.org

Balancing Physicochemical Properties: A balance must be struck between hydrophobicity for membrane passage and hydrophilicity for solubility and interaction with porin channels. Computational modeling and experimental determination of physicochemical parameters are used to guide the design of new analogues with improved pharmacokinetic profiles. researchgate.net

By applying these principles, medicinal chemists continue to evolve the 1β-methylcarbapenem class, aiming to create next-generation agents that can overcome emerging resistance mechanisms and address unmet clinical needs.

Pre Clinical Investigations of 1β Methylcarbapenem Efficacy and Resistance Mitigation

In Vitro Antimicrobial Spectrum and Potency Against Key Pathogens

The initial evaluation of any new antimicrobial agent involves determining its spectrum of activity and potency in a laboratory setting. For 1β-methylcarbapenems, these studies have demonstrated a broad range of action against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. Studies on various 1β-methylcarbapenem derivatives have established their potent activity. For instance, novel derivatives have shown excellent antibacterial activity, with some compounds demonstrating superior or similar efficacy against Gram-positive bacteria when compared to established carbapenems like meropenem (B701). bas.bg However, activity against Pseudomonas aeruginosa can sometimes be lower than that of meropenem. bas.bgbas.bg

Tomopenem (B1683202), a 1β-methylcarbapenem, has demonstrated broad-spectrum activity against a variety of hospital pathogens. nih.gov Another compound, PZ-601, has shown potent in vitro activity against a wide array of clinical isolates, including staphylococci, streptococci, and Enterococcus faecalis, as well as key Gram-negative pathogens. ihma.com

Below are tables summarizing the MIC values for several 1β-methylcarbapenem compounds against a selection of bacterial strains.

Interactive Data Table: MIC of 1β-Methylcarbapenem Derivatives Against Gram-Positive Bacteria (µg/mL)

| Compound/Organism | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Enterococcus faecalis | Streptococcus pneumoniae (PRSP) |

| Tomopenem (MIC90) | - | 8 | - | - |

| PZ-601 (MIC50/90) | 0.03/1 | 0.03/1 | 1/2 | 0.06/0.5 |

| Compound 7e | 0.25 | 2 | 4 | - |

| Compound 7f | 0.5 | 4 | 8 | - |

| Meropenem (Control) | 0.06 | >32 | 8 | - |

| Data sourced from multiple studies. bas.bgnih.govihma.com Note: PRSP refers to Penicillin-Resistant Streptococcus pneumoniae. |

Interactive Data Table: MIC of 1β-Methylcarbapenem Derivatives Against Gram-Negative Bacteria (µg/mL)

| Compound/Organism | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Enterobacter cloacae |

| Tomopenem (MIC90) | - | - | 4 | - |

| PZ-601 (MIC50/90) | 0.25/1 | 0.25/1 | - | 4/8 |

| Compound 7e | 0.5 | 1 | 16 | - |

| Compound 7f | 1 | 2 | 32 | - |

| Meropenem (Control) | ≤0.03 | ≤0.03 | 0.5 | - |

| *Data sourced from multiple studies. bas.bgnih.govihma.com |

Beyond inhibiting growth, it is crucial to understand if an antibiotic can actively kill bacteria (bactericidal) or merely stop it from multiplying (bacteriostatic). Time-kill kinetic assays are used to determine this by measuring the rate at which a bacterium is killed over time. emerypharma.com

Several 1β-methylcarbapenems have demonstrated bactericidal activity. For example, novel trans-3,5-disubstituted pyrrolidinylthio-1β-methylcarbapenems showed bactericidal kinetics against methicillin-resistant Staphylococcus aureus (MRSA) at concentrations of 1 to 4 µg/ml. asm.org Although some regrowth was observed after 24 hours at twice the MIC, these carbapenems displayed better killing kinetics than vancomycin. asm.org Similarly, tomopenem has been shown to have strong bactericidal activity against both MRSA and P. aeruginosa. nih.gov This bactericidal effect is a key characteristic supporting their potential use in severe infections.

A primary driver for developing new carbapenems is the need for agents active against resistant bacteria. The 1β-methyl group provides stability against hydrolysis by renal dehydropeptidase I (DHP-I), but the challenge remains in overcoming bacterial resistance mechanisms like altered penicillin-binding proteins (PBPs) and carbapenemase enzymes. bas.bg

Several 1β-methylcarbapenems have shown promising activity against MDR and XDR strains:

MRSA (Methicillin-Resistant Staphylococcus aureus) : Tomopenem exhibits improved activity against MRSA, with an MIC90 of 8 µg/ml, which is attributed to its high affinity for the PBP 2a enzyme found in MRSA. nih.gov PZ-601 is also highly active, with an MIC90 of 1 µg/ml against MRSA. ihma.com

VRE (Vancomycin-Resistant Enterococcus) : PZ-601 has demonstrated notable activity against vancomycin-resistant E. faecalis, with an MIC90 of 2 µg/ml. ihma.com

PRSP (Penicillin-Resistant Streptococcus pneumoniae) : PZ-601 is potent against PRSP, with an MIC90 of 0.5 µg/ml. ihma.com

CRE (Carbapenem-Resistant Enterobacteriaceae) : Some novel 1β-methylcarbapenems have been specifically studied for their activity against carbapenemase-producers. The compound J-111,225 was found to have better antibacterial activity than marketed carbapenems against strains producing the IMP-1 metallo-β-lactamase. oup.com The MICs for J-111,225 against IMP-1 producing Serratia marcescens and P. aeruginosa ranged from 4–32 µg/L, which was four- to eight-fold lower than for imipenem (B608078) and meropenem. oup.com

Bactericidal Activity and Time-Kill Kinetics

In Vitro Synergy Studies with Other Antimicrobial Agents

Combination therapy is a key strategy for treating difficult infections, potentially leading to synergistic effects and preventing the emergence of resistance. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects.

A study investigating the 1β-methylcarbapenem J-111,225 found a synergistic effect when combined with imipenem against IMP-1 metallo-β-lactamase-producing strains of S. marcescens and P. aeruginosa. oup.com The synergy was determined using a checkerboard method, which resulted in fractional inhibitory concentration (FIC) indices of 0.38 and 0.5, respectively. An FIC index of ≤0.5 is indicative of synergy. oup.com This suggests that combining certain 1β-methylcarbapenems with older carbapenems could be a viable strategy to overcome specific resistance mechanisms.

In Vivo Efficacy in Animal Models of Bacterial Infection

Positive in vitro results must be validated in living organisms to assess a drug's potential for clinical use. Animal models of infection are crucial for this step.

Murine (mouse) infection models are standard for pre-clinical evaluation. The efficacy of tomopenem has been evaluated in a murine thigh infection model against both P. aeruginosa and MRSA. nih.gov In this model, human-simulated exposures of tomopenem demonstrated bactericidal effects against P. aeruginosa strains with MICs up to 8 µg/ml and bacteriostatic or bactericidal effects against MRSA strains with similar MICs. nih.gov The efficacy in this model correlated well with the duration of time that the drug concentration remained above the MIC (f%T>MIC), with a bacteriostatic effect observed at f%T>MIC values of 30% to 40%. nih.gov

While specific studies on 1β-methylcarbapenems in murine sepsis and lung infection models were not detailed in the provided sources, these models are standard in antibiotic research. sun.ac.za Sepsis models can involve the direct introduction of bacteria into the bloodstream or peritoneum, or can be induced from a localized infection like pneumonia (pneumosepsis), which is considered highly clinically relevant. The positive results from thigh infection models suggest that 1β-methylcarbapenems warrant further investigation in these other critical infection models.

Correlation between In Vitro Potency and In Vivo Microbiological Outcomes in Specific Infection Models

The predictive capacity of in vitro susceptibility tests, such as the minimum inhibitory concentration (MIC), is fundamental to forecasting the in vivo success of an antimicrobial agent. For 1β-methylcarbapenem and its derivatives, pre-clinical research in various animal infection models has been crucial for establishing this relationship. These studies are essential for identifying the pharmacokinetic/pharmacodynamic (PK/PD) parameters that best correlate with bacteriological efficacy. asm.org

In murine systemic infection models, a strong correlation is consistently observed between the in vitro activity of 1β-methylcarbapenem compounds and their in vivo protective effects. nih.govasm.org The 50% effective dose (ED50), which is the dose required to protect half of the infected animals, serves as a key in vivo metric. For bacterial strains with lower 1β-methylcarbapenem MIC values, a correspondingly lower ED50 is typically required to achieve a therapeutic effect. oup.com For instance, the in vivo efficacy of the 1β-methylcarbapenem S-4661 against infections in mice reflects its potent in vitro activity. nih.govasm.org Similarly, another compound, J-111,225, demonstrated good in vivo efficacy against systemic infections caused by pathogens generally susceptible to carbapenems. oup.com

One of the most critical PK/PD indices for carbapenems is the percentage of the dosing interval during which the free drug concentration is maintained above the MIC (%fT>MIC). nih.gov Studies with meropenem, a well-known 1β-methylcarbapenem, have shown in animal models that achieving a %fT>MIC of approximately 40% is linked to significant bactericidal activity. nih.govoup.com In a rat sepsis model, meropenem dosing regimens that achieved 100% fT>MIC resulted in significantly better survival outcomes compared to regimens achieving only 40% fT>MIC. nih.gov This highlights that while a 40% target may be sufficient for bacteriostatic or bactericidal effects in some models like thigh infections, more severe infections may require higher targets for clinical success. nih.govoup.com

The following interactive table presents data from a murine systemic infection model, illustrating the inverse relationship between the in vitro MIC of a 1β-methylcarbapenem and the in vivo ED50 required for protection.

Data sourced from studies on the 1β-methylcarbapenem S-4661. nih.gov

Pre-clinical Strategies to Overcome Resistance

The rise of bacterial resistance, especially via β-lactamase enzymes, threatens the efficacy of carbapenems. Pre-clinical research has focused on strategies to overcome this, primarily through co-administration with β-lactamase inhibitors and in combination with other classes of antibiotics.

β-lactamases are enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond within the characteristic four-membered ring. frontiersin.org The 1β-methyl group provides carbapenems with inherent stability against many common β-lactamases, such as TEM and SHV types. frontiersin.org However, this structural feature is not sufficient to protect against potent carbapenem-hydrolyzing enzymes, which fall into two main categories: serine-β-lactamases (SBLs, Classes A and D) and metallo-β-lactamases (MBLs, Class B). frontiersin.orgresearchgate.net

The strategy of co-administering a β-lactamase inhibitor is to provide a molecule that the β-lactamase will attack preferentially. mdpi.com These inhibitors act as "suicide substrates" or potent inactivators. mdpi.com For serine-β-lactamases, inhibitors like avibactam (B1665839) or vaborbactam (B611620) form a covalent, but often reversible, acyl-enzyme intermediate with the catalytic serine residue in the enzyme's active site. researchgate.netnih.gov This complex is stable enough to prevent the enzyme from hydrolyzing the 1β-methylcarbapenem, allowing the antibiotic to reach its primary targets, the penicillin-binding proteins (PBPs), and disrupt bacterial cell wall synthesis. nih.gov

Metallo-β-lactamases, which use zinc ions for catalysis, are not inhibited by serine-based inhibitors. nih.govfrontiersin.org Overcoming MBL-mediated resistance requires different types of inhibitors, such as those based on a metal-chelating mechanism. frontiersin.org Pre-clinical studies have shown that certain 1β-methylcarbapenem derivatives can themselves act as inhibitors of MBLs, restoring the activity of other carbapenems. frontiersin.org This synergistic effect was observed when combining the inhibitor J-110,441 with imipenem against MBL-producing Serratia marcescens. frontiersin.org

Beyond dedicated β-lactamase inhibitors, combining 1β-methylcarbapenem with other antimicrobial agents or non-antibiotic adjuvants is a key pre-clinical strategy to enhance efficacy and combat resistance. nih.govmdpi.com The primary goals of these combinations are to achieve synergistic bactericidal activity, broaden the spectrum of coverage, and prevent the emergence of resistant mutants. nih.gov

A common approach involves pairing a cell wall synthesis inhibitor like 1β-methylcarbapenem with an agent that has a different mechanism of action. For example, combinations with aminoglycosides (protein synthesis inhibitors) have shown synergistic effects against carbapenem-resistant Escherichia coli and Klebsiella pneumoniae. nih.govoup.com The damage to the cell wall caused by the carbapenem (B1253116) is thought to facilitate the entry of the aminoglycoside into the bacterial cell, leading to enhanced killing. nih.gov Similarly, combinations with polymyxins, which disrupt the bacterial outer membrane, can restore carbapenem activity against highly resistant Gram-negative bacteria by increasing cell permeability. jidc.organr.fr

Another promising strategy involves the use of efflux pump inhibitors (EPIs). nih.govnih.gov Many bacteria develop resistance by actively pumping antibiotics out of the cell using efflux pumps like the RND family in P. aeruginosa. tandfonline.com Co-administration of an EPI can block these pumps, increasing the intracellular concentration of the 1β-methylcarbapenem and restoring its effectiveness. nih.gov

The following interactive table summarizes pre-clinical findings for various 1β-methylcarbapenem combination strategies.

Data compiled from multiple sources investigating meropenem, a 1β-methylcarbapenem, in combination therapies. nih.gov

Enzymatic Degradation and Biochemical Stability of 1β Methylcarbapenems

Molecular Mechanism of DHP-I Stability Conferred by the 1β-Methyl Group

The enhanced stability of 1β-methylcarbapenems against renal dehydropeptidase I (DHP-I) is a critical attribute that led to the development of clinically successful drugs like meropenem (B701), doripenem (B194130), and ertapenem (B1671056). wiley.comresearchgate.net This stability obviates the need for co-administration with a DHP-I inhibitor, such as cilastatin, which is required for the first-generation carbapenem (B1253116), imipenem (B608078). wiley.comresearchgate.net

The key to this stability lies in the steric hindrance provided by the 1β-methyl group. This substituent, positioned at the C-1 position of the carbapenem nucleus, effectively shields the β-lactam ring from hydrolysis by DHP-I. wiley.comportico.org Research has shown that this methyl group significantly improves the compound's resistance to DHP-I-mediated degradation. wiley.comnih.gov For instance, meropenem, which possesses a 1β-methyl group, demonstrates markedly increased stability against DHP-I hydrolysis compared to imipenem. nih.gov Similarly, ertapenem was specifically developed to be more resistant to DHP-I inactivation than imipenem. wiley.com

Molecular dynamics simulations and structural studies have provided deeper insights into this protective mechanism. The 1β-methyl group is thought to destabilize the conformation of the hydroxyethyl (B10761427) side chain that is necessary for the hydrolysis of the acyl-enzyme complex formed with DHP-I. nih.govresearchgate.net This steric interaction hinders the proper alignment of the substrate within the enzyme's active site, thereby reducing the efficiency of hydrolysis.

Furthermore, studies on various 1β-methylcarbapenem derivatives have consistently demonstrated their increased stability against DHP-I from different species, including human and mouse renal DHP-I. nih.govasm.orgoup.com For example, tetrahydrofuranyl (THF) carbapenems, a class of 1β-methylcarbapenems, exhibit excellent stability against human DHP, with hydrolysis rates of less than 10% compared to imipenem. nih.govasm.org

It is important to note that while the 1β-methyl group is a primary determinant of DHP-I stability, other structural features of the molecule can also influence this property. oup.com Nevertheless, the introduction of the 1β-methyl substituent remains a cornerstone strategy in the design of DHP-I-stable carbapenems.

Comparative Stability Against Diverse Bacterial Carbapenemases

The 1β-methyl group not only confers stability against DHP-I but also plays a crucial role in the resistance of carbapenems to hydrolysis by a wide array of bacterial β-lactamases, also known as carbapenemases. These enzymes are a major cause of antibiotic resistance.

Serine β-Lactamases:

1β-methylcarbapenems generally exhibit good stability against class A and class C serine β-lactamases. asm.orgoup.com For instance, J-111,225, a 1β-methylcarbapenem, was found to be stable against hydrolysis by the class A TEM-1 type penicillinase and the class C chromosomal cephalosporinase (B13388198) from Enterobacter cloacae. oup.com Similarly, tetrahydrofuranyl (THF) carbapenems are stable to hydrolysis by all tested serine β-lactamases. nih.govasm.org

However, the emergence of class D (OXA-type) and some class A (e.g., KPC) carbapenemases presents a significant challenge. While the 1β-methyl group offers some protection, these enzymes can still hydrolyze these antibiotics. Research has shown that for OXA enzymes, the catalytic rates (kcat) for 1β-methyl-substituted carbapenems are often 10- to 100-fold lower than for carbapenems lacking this group. researchgate.net Molecular dynamics simulations suggest that the 1β-methyl group in doripenem hinders the hydrolysis of the enzyme-substrate complex in OXA-1. acs.org A novel degradation mechanism has been identified for class D β-lactamases where they degrade 1β-methyl-substituted carbapenems through the formation of a β-lactone, a process that does not require a water molecule for hydrolysis. nih.govresearchgate.netresearchgate.netwiley.com

Metallo-β-Lactamases (MBLs):

Metallo-β-lactamases, which belong to class B, are a diverse group of zinc-dependent enzymes that can effectively hydrolyze most β-lactam antibiotics, including carbapenems. In general, 1β-methylcarbapenems are not stable against MBLs such as CcrA and L1. nih.govasm.org However, some derivatives have shown inhibitory activity against specific MBLs. For example, J-110,441, a 1β-methylcarbapenem with a benzothienylthio moiety, was found to be a potent inhibitor of several class B metallo-β-lactamases, including IMP-1, CcrA, L1, and the type II enzyme from Bacillus cereus. asm.orgencyclopedia.pub Another compound, J-111,225, showed inhibitory potential against the IMP-1 enzyme. oup.commdpi.com

The table below summarizes the comparative stability and interaction of various 1β-methylcarbapenems with different classes of β-lactamases.

| Carbapenem Derivative | β-Lactamase Class | Enzyme(s) | Observation |

| J-111,225 | Class A | TEM-1 type penicillinase | Stable against hydrolysis. oup.com |

| J-111,225 | Class C | E. cloacae cephalosporinase | Stable against hydrolysis. oup.com |

| Tetrahydrofuranyl (THF) carbapenems | Serine β-Lactamases | Various | Stable to hydrolysis. nih.govasm.org |

| 1β-methyl-substituted carbapenems | Class D | OXA enzymes | 10-100-fold lower kcat values compared to non-methylated carbapenems. researchgate.net |

| Doripenem | Class D | OXA-1 | 1β-methyl group hinders hydrolysis of the enzyme-substrate complex. acs.org |

| 1β-methyl-substituted carbapenems | Class D | OXA-48 | Degraded via β-lactone formation. researchgate.net |

| Tetrahydrofuranyl (THF) carbapenems | Class B | CcrA, L1 | Not stable. nih.govasm.org |

| J-110,441 | Class B | IMP-1, CcrA, L1, B. cereus type II | Potent inhibitor. asm.org |

| J-111,225 | Class B | IMP-1 | Inhibitory activity. oup.com |

| J-111,225 | Class B | B. fragilis CcrA, S. maltophilia L1, B. cereus type II | Acts as a substrate for hydrolysis. oup.com |

Biochemical Pathways of Non-Enzymatic Degradation and Stability in Aqueous Solutions

Beyond enzymatic degradation, the intrinsic chemical stability of 1β-methylcarbapenems in aqueous solutions is a critical factor for their formulation and therapeutic efficacy. The primary non-enzymatic degradation pathway for carbapenems involves the hydrolysis of the strained β-lactam ring. exlibrisgroup.comuni-muenchen.de

Studies on meropenem have shown that in dilute aqueous solutions at a pH range of 4-8, the degradation follows pseudo-first-order kinetics. exlibrisgroup.comnih.gov The 1β-methyl group contributes to the good stability of meropenem in these solutions by protecting against the hydrolysis of the β-lactam ring. exlibrisgroup.comnih.gov The main degradation products identified are the β-lactam hydrolyzed product (open-ring metabolite) and a dimer that forms through intermolecular aminolysis, where the amine of one molecule attacks the β-lactam ring of another. exlibrisgroup.comnih.gov

The rate of this non-enzymatic degradation is influenced by factors such as temperature, pH, and the presence of buffers. uni-muenchen.de For instance, the stability of meropenem in a 0.9% normal saline solution at 22°C showed a degradation rate of 0.006 per hour. nih.gov In buffered human serum at 37°C, the degradation rate increased to 0.025 per hour. nih.gov This highlights the importance of considering the in vivo environment when assessing the stability of these compounds.

In addition to hydrolysis and dimerization, other degradation pathways can occur under specific conditions. For example, controlled degradation of ertapenem in concentrated solutions can lead to the formation of various dimeric and dehydrated dimeric products. researchgate.net

The stability of the carbapenem molecule is intrinsically linked to the high ring tension of the fused β-lactam and pyrroline (B1223166) ring system, which makes it susceptible to nucleophilic attack. uni-muenchen.de While the 1β-methyl group enhances stability, the fundamental reactivity of the carbapenem core structure remains.

The table below outlines the key non-enzymatic degradation pathways for 1β-methylcarbapenems.

| Degradation Pathway | Description | Influencing Factors | Key Products |

| β-Lactam Hydrolysis | Nucleophilic attack by water on the β-lactam carbonyl, leading to ring opening. uni-muenchen.de | pH, temperature, buffers. uni-muenchen.de | Open-ring metabolite. exlibrisgroup.comnih.gov |

| Dimerization | Intermolecular aminolysis where the amine of one carbapenem molecule attacks the β-lactam ring of another. exlibrisgroup.comnih.gov | Concentration. researchgate.net | Dimer products. exlibrisgroup.comnih.govresearchgate.net |

| Dehydration | Loss of a water molecule, often following dimerization. | Concentrated solutions. researchgate.net | Dehydrated dimers. researchgate.net |

Future Directions in 1β Methylcarbapenem Research and Development

Rational Design of Next-Generation 1β-Methylcarbapenem Analogs

The design of new 1β-methylcarbapenem molecules is a key strategy to combat the growing threat of resistance. This approach involves targeted chemical modifications to enhance their stability against enzymatic degradation, broaden their spectrum of activity, and improve their ability to penetrate bacterial cells.

Strategies for Enhanced Resistance to Emerging Carbapenemases

Carbapenemases, enzymes that hydrolyze carbapenem (B1253116) antibiotics, are a primary mechanism of resistance. nih.gov A major focus of research is the development of 1β-methylcarbapenems that can withstand the activity of these enzymes, particularly metallo-β-lactamases (MBLs) and serine-β-lactamases like KPC and OXA types. nih.govencyclopedia.pub

Strategies to enhance resistance include:

Modification of the C-2 side chain: The introduction of novel moieties at the C-2 position can sterically hinder the approach of carbapenemases. For instance, 1β-methylcarbapenems with benzothienylthio, dithiocarbamate, or pyrrolidinylthio groups at the C-2 position have shown inhibitory activity against the IMP-1 metallo-β-lactamase. asm.org J-110,441, which has a benzothienylthio moiety, has demonstrated potent inhibition of various class B and C β-lactamases. asm.org Another compound, J-111,225, featuring a trans-3,5 disubstituted pyrrolidinylthio moiety at C-2, has shown inhibition against IMP-1. mdpi.com

Alterations to the carbapenem core: While the 1β-methyl group itself confers stability against dehydropeptidase-I (DHP-I), further modifications to the core structure are being explored to counter carbapenemases. nih.govtandfonline.com Molecular dynamics simulations have suggested that the 1β-methyl group in doripenem (B194130) can impede hydrolysis by some OXA enzymes by stabilizing the acyl-enzyme intermediate. acs.org

A screening of various 1β-methylcarbapenem derivatives identified several compounds with significant inhibitory activity against IMP-1 metallo-β-lactamase. The table below summarizes the inhibitory concentrations (K_i values) of J-110,441 against a range of β-lactamases. asm.org

| Enzyme | Class | Source Organism | K_i (μM) |

|---|---|---|---|

| IMP-1 | B | Serratia marcescens | 0.0037 |

| CcrA | B | Bacteroides fragilis | 0.23 |

| L1 | B | Stenotrophomonas maltophilia | 1.00 |

| Type II | B | Bacillus cereus | 0.83 |

| TEM-type | A | - | 2.54 |

| Class C | C | Enterobacter cloacae | 0.037 |

Broadening Spectrum of Activity Against Difficult-to-Treat Pathogens

A primary goal in the development of new antibiotics is to expand their effectiveness against a wider array of bacteria, especially those that are multidrug-resistant (MDR). For 1β-methylcarbapenems, this includes enhancing their activity against problematic Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii, as well as methicillin-resistant Staphylococcus aureus (MRSA). nih.govencyclopedia.pub

Efforts to broaden the spectrum include: